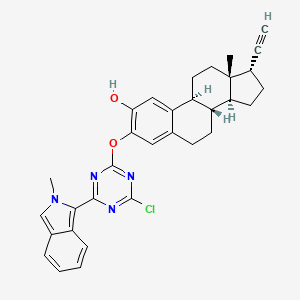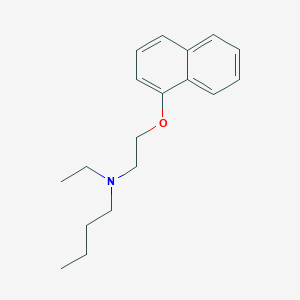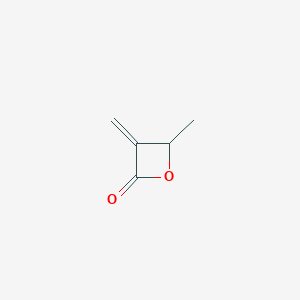![molecular formula C7H16BrO4P B14310187 Diethyl [(2-bromoethoxy)methyl]phosphonate CAS No. 116384-57-7](/img/structure/B14310187.png)
Diethyl [(2-bromoethoxy)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(2-bromoethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3PThis compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Méthodes De Préparation
Diethyl [(2-bromoethoxy)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromoethanol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Analyse Des Réactions Chimiques
Diethyl [(2-bromoethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is used in radical coupling reactions to form carbon-carbon bonds.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions such as Negishi alkyl-aryl cross-coupling .
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed depend on the specific nucleophile or coupling partner used in the reaction .
Applications De Recherche Scientifique
Diethyl [(2-bromoethoxy)methyl]phosphonate has several scientific research applications:
Chemistry: It is used in the synthesis of organosoluble zirconium phosphonate nanocomposites and hydrolytically stable phosphonic acids for dental adhesives
Biology: It is employed in click-chemistry and asymmetric epoxidation of unfunctionalized olefins.
Industry: It is used in the production of various phosphonate-based materials and as a reactant in the synthesis of other organophosphorus compounds
Mécanisme D'action
The mechanism of action of diethyl [(2-bromoethoxy)methyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the phosphonate group. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The phosphonate group can form stable bonds with metals and other elements, making it useful in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Diethyl [(2-bromoethoxy)methyl]phosphonate can be compared with other similar compounds such as:
Diethyl 2-bromoethylphosphonate: This compound has a similar structure but lacks the ethoxy group. .
Diethyl (methylthiomethyl)phosphonate: This compound contains a methylthio group instead of the bromoethoxy group. .
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry .
Propriétés
Numéro CAS |
116384-57-7 |
|---|---|
Formule moléculaire |
C7H16BrO4P |
Poids moléculaire |
275.08 g/mol |
Nom IUPAC |
1-bromo-2-(diethoxyphosphorylmethoxy)ethane |
InChI |
InChI=1S/C7H16BrO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 |
Clé InChI |
JCOLUXJISZCBEN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COCCBr)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)

![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)



![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)

![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
